(2R,3R)-Piperazine-2,3-dicarboxylic acid
Description
Properties
Molecular Formula |
C6H10N2O4 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(2R,3R)-piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 |
InChI Key |
ZLSOKZQPVJYNKB-QWWZWVQMSA-N |
Isomeric SMILES |
C1CN[C@H]([C@@H](N1)C(=O)O)C(=O)O |
Canonical SMILES |
C1CNC(C(N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substitution Effects
Piperazine-2,3-dicarboxylic acid derivatives are synthesized by modifying the N1-substituent and stereochemistry. Key compounds and their structural features include:
| Compound | N1-Substituent | Stereochemistry | Key Structural Feature |
|---|---|---|---|
| PBPD | Biphenyl-4-carbonyl | (2S,3R) | Moderate NR2B/D selectivity |
| PPDA | Phenanthrene-2-carbonyl | (2S,3R) | Enhanced NR2C/D affinity (30–78x vs. PBPD) |
| UBP145 | 9-Bromophenanthrene-3-carbonyl | (2R,3S) | Bromination enhances NR2D selectivity |
| UBP141 | Phenanthrene-3-carbonyl | (2R,3S) | Improved NR2D selectivity over NR2A/B |
| 18c (Iodonaphthalene) | 6-Iodonaphthalene-2-carbonyl | (2R,3S) | Dual NMDA/GluK1 antagonism |
Key Observations :
- Bulk and Hydrophobicity : Substitution with bulky aromatic groups (e.g., phenanthrene in PPDA) increases affinity for NR2C/D subunits by occupying a hydrophobic pocket in the receptor .
- Halogenation : Bromine at the 9-position of phenanthrene (UBP145) enhances NR2D selectivity (7–17x over NR2A/B) by improving steric and electronic interactions .
- Stereochemistry : The (−)-isomer of PPDA is 50–80x more potent than the (+)-isomer, underscoring the importance of the (2R,3R) configuration in receptor binding .
Pharmacological Profiles and Receptor Selectivity
NMDA Receptor Subunit Selectivity
| Compound | NR2A | NR2B | NR2C | NR2D | Selectivity Profile |
|---|---|---|---|---|---|
| PBPD | Low | High | Low | High | NR2B/D > NR2A/C |
| PPDA | Low | Low | High | High | NR2C/D > NR2A/B (2–5x) |
| UBP145 | Low | Low | Mod. | High | NR2D > NR2C (7–10x) > NR2A/B |
| UBP141 | Low | Low | High | High | NR2D > NR2C (7–10x) > NR2A/B |
Mechanistic Insights :
- Binding Mode: Unlike decahydroisoquinoline antagonists, piperazine-2,3-dicarboxylates (e.g., 18c, 18i) bind superficially to the S1 domain of GluK1/NMDARs due to their shorter inter-acidic chain length, leading to a distinct "foot in the door" antagonism .
- Therapeutic Potential: UBP145 prevents NMDA toxicity in cortical neurons and mitigates tPA-induced neurotoxicity in stroke models, highlighting its clinical relevance .
Dual Antagonism of NMDA and GluK1 Receptors
Derivatives like 18c and 18i exhibit dual activity against NMDA and GluK1-containing kainate receptors. Their efficacy is attributed to:
- Structural Rigidity : The iodonaphthalene/phenanthrene substituents stabilize interactions with both receptor types.
- Acidic Group Spacing: Short inter-carboxylate distances limit deep S2 domain binding, favoring a novel antagonism mechanism .
Preparation Methods
Preparation via Acid Chloride Intermediates and Schotten-Baumann Conditions
A key method involves the synthesis of N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid, which can be adapted for the preparation of the parent (2R,3R) compound.
Step 1: Preparation of Acid Chlorides
Carboxylic acids corresponding to the desired substituents are converted into acid chlorides by treatment with excess thionyl chloride (SOCl2). This step is crucial for activating the acid groups for subsequent amide bond formation.Step 2: Reaction with cis-Piperazine-2,3-dicarboxylic Acid
The acid chlorides are reacted with the cis-isomer of piperazine-2,3-dicarboxylic acid under modified Schotten-Baumann conditions (aqueous base, typically NaOH) to yield N1-substituted derivatives.Reaction Conditions and Yields
- The reaction is typically carried out at room temperature or slightly elevated temperatures.
- The presence of base neutralizes the HCl generated, driving the reaction forward.
- Yields are generally high with good stereochemical retention.
Direct Condensation Methods Using Lewis Acid Catalysts
An alternative and more sustainable approach for synthesizing diamides from dicarboxylic acids and amines, which can be adapted for (2R,3R)-Piperazine-2,3-dicarboxylic acid derivatives, involves Lewis acid catalysis.
Catalyst: Niobium Pentoxide (Nb2O5)
-
- Dicarboxylic acid and amine are mixed in a 1:2 molar ratio in o-xylene solvent.
- 50 mg of calcined Nb2O5 catalyst is added.
- The mixture is heated at 135 °C with stirring for approximately 30 hours.
- After reaction completion, the catalyst is removed by centrifugation, and the product is purified by recrystallization.
-
- The catalyst is reusable with minimal loss in activity.
- The method is environmentally friendly and avoids harsh reagents.
- High yields and purity of diamide products are achievable.
Data Table Summarizing Key Preparation Methods
Research Findings and Analysis
- The acid chloride method ensures stereochemical integrity by starting from the cis-isomer and using mild aqueous conditions, which is critical for maintaining the (2R,3R) configuration.
- Nb2O5 catalysis offers a novel, green chemistry approach with the advantage of catalyst recyclability and tolerance to reaction byproducts like water and amines, which typically inhibit Lewis acid catalysts.
- Both methods provide routes to access this compound derivatives, with the choice depending on scale, available reagents, and environmental considerations.
- Analytical data from NMR, IR, and mass spectrometry confirm the structure and purity of the synthesized compounds in both methods, validating their effectiveness.
Q & A
Q. What are the standard synthetic routes for preparing (2R,3R)-piperazine-2,3-dicarboxylic acid derivatives?
The synthesis typically involves reacting acid chlorides (e.g., phenanthrene-3-carbonyl chloride) with cis-piperazine-2,3-dicarboxylic acid under modified Schotten-Baumann conditions. Key steps include:
Q. How is the stereochemistry of this compound derivatives confirmed experimentally?
Stereochemical confirmation relies on:
- Optical rotation measurements : For enantiomeric resolution, derivatives are crystallized with chiral agents (e.g., (R)-(+)-1-phenylethylamine), and optical rotation values are monitored until stabilization (e.g., [α]²³_D = +152°) .
- ¹H NMR analysis : Diastereotopic protons and coupling constants (e.g., J = 13.8 Hz for axial/equatorial protons) provide conformational evidence .
Q. What analytical techniques are critical for characterizing these derivatives?
Essential methods include:
- Elemental analysis : To confirm purity (C, H, N deviations <0.4% from theoretical values) .
- Mass spectrometry (ES−) : For molecular ion verification (e.g., m/z 457 [M−H]⁻ for bromophenanthrene derivatives) .
- ¹³C/¹H NMR : To assign carboxy, piperazine, and substituent proton environments .
Advanced Research Questions
Q. How do structural modifications at the N1-position influence NMDA receptor subunit selectivity?
N1-substituents (e.g., bromophenanthrene, iodophenanthrene) determine preferential binding to NR2C/NR2D over NR2A/NR2B subunits. For example:
- PBPD ((2S*,3R*)-1-(biphenyl-4-carbonyl) derivative) shows moderate NR2C/D selectivity (Kᵢ = 5.24–22 μM) due to steric and electronic interactions with receptor cleft residues .
- UBP141 ((2R*,3S*)-1-(phenanthrene-3-carbonyl)) exhibits 7-fold selectivity for GluN2D over GluN2B, attributed to hydrophobic interactions with the NR2D ligand-binding domain .
Q. What methodologies address contradictions in reported antagonist efficacy across neuronal preparations?
Discrepancies (e.g., synaptic vs. extrasynaptic NMDA receptor blockade) are resolved by:
Q. How can dual NMDA/GluK1 kainate receptor antagonism be optimized in derivative design?
Dual activity requires balancing steric bulk and electrostatic interactions:
- UBP145 (9-bromophenanthrene-3-carbonyl) blocks NMDA receptors (IC₅₀ = 2.36 μM for NR1/NR2D) and GluK1 kainate receptors (IC₅₀ = 8.7 μM) via distinct binding poses.
- Molecular docking : Identifies key residues (e.g., Arg499 in GluK1) for selective hydrogen bonding while maintaining NMDA receptor π-π stacking interactions .
Methodological Notes
- Synthetic yield optimization : Use high-purity reagents and controlled crystallization (e.g., water/dioxane mixtures) to improve yields (44–67% for bromo/iodo derivatives) .
- Functional assay design : Employ voltage-clamp electrophysiology in hippocampal slices or oocytes to quantify antagonist potency and subunit-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
